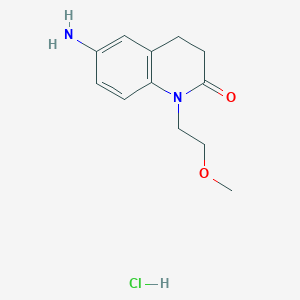

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

CAS No.: 1803605-02-8

Cat. No.: VC2588480

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803605-02-8 |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | 6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H |

| Standard InChI Key | OVSCBKFIGWRAJM-UHFFFAOYSA-N |

| SMILES | COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |

| Canonical SMILES | COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |

Introduction

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a complex organic compound with a specific chemical structure and properties. It belongs to the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is identified by its CAS number: 1375473-86-1 .

Biological Activities and Applications

While specific biological activities of 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride are not detailed in the available literature, compounds within the quinoline family are often explored for their potential in medicinal chemistry. They can exhibit a range of activities, including antimalarial, antibacterial, and anticancer properties.

Research Findings and Future Directions

Given the limited information available on this specific compound, future research should focus on exploring its biological activities, optimizing synthesis methods, and evaluating its potential applications in pharmaceuticals or other fields. The quinoline scaffold offers a versatile platform for drug design, and modifications such as the methoxyethyl group could influence its pharmacokinetic and pharmacodynamic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume